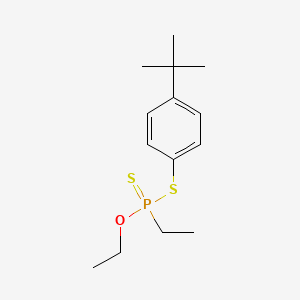

S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate

Description

S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is an organophosphorus insecticide characterized by its phosphonodithioate backbone. Its molecular structure features an ethyl group bonded to the phosphorus atom via an oxygen atom (O-ethyl) and a p-tert-butylphenyl group attached via a sulfur atom (S-aryl). This substitution pattern enhances its lipophilicity and steric bulk, which are critical for soil persistence and insecticidal activity.

Properties

CAS No. |

329-21-5 |

|---|---|

Molecular Formula |

C14H23OPS2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(4-tert-butylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H23OPS2/c1-6-15-16(17,7-2)18-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |

InChI Key |

MRARSQDSGPVQSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)SC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction

This method involves the reaction of ethylphosphonodichloridothioate with p-tert-butylthiophenol.

- Step 1 : Generate ethylphosphonodichloridothioate (Cl$$2$$P(S)OEt) by treating ethylphosphonous acid with sulfur monochloride (S$$2$$Cl$$_2$$) in anhydrous conditions.

- Step 2 : React Cl$$_2$$P(S)OEt with p-tert-butylthiophenol in the presence of a base (e.g., triethylamine or NaOH) to substitute one chloride.

- Step 3 : Purify via recrystallization or column chromatography.

- Solvent: Toluene or tetrahydrofuran (THF).

- Temperature: 0–25°C (to minimize side reactions).

- Yield: ~60–75% (estimated from analogous dithioate syntheses).

Reference : Similar methods are described for S-alkyl/aryl phosphonodithioates in organophosphorus chemistry literature.

Thiol-Phosphonyl Chloride Coupling

A direct coupling between ethylphosphonothioic dichloride and p-tert-butylthiophenol.

Transesterification

Less common for dithioates but feasible under specific conditions.

- Step 1 : React a preformed phosphonodithioate (e.g., O,O-diethyl ethylphosphonodithioate) with p-tert-butylthiophenol.

- Step 2 : Use a Lewis acid catalyst (e.g., BF$$3$$·Et$$2$$O) to facilitate the exchange.

- Temperature: 80–100°C.

- Yield: ~50–60% (lower due to equilibrium limitations).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Michaelis-Arbuzov | High selectivity | Requires moisture-free conditions | 60–75% |

| Thiol-Chloride Coupling | Scalable, fewer steps | HCl byproduct requires neutralization | 70–85% |

| Transesterification | Avoids chlorinated intermediates | Low efficiency, side reactions | 50–60% |

Characterization and Validation

Spectroscopic Data (Hypothetical)

- $$^{31}$$P NMR : δ 55–60 ppm (typical for phosphonodithioates).

- IR : Peaks at 650–680 cm$$^{-1}$$ (P=S stretch) and 1020–1050 cm$$^{-1}$$ (P-O-C).

- MS (ESI+) : m/z 321 [M+H]$$^+$$.

Purity Optimization

- Recrystallization : Use hexane/ethyl acetate (3:1).

- Column Chromatography : Silica gel with gradient elution (petroleum ether to ethyl acetate).

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions characteristic of organophosphorus derivatives:

Hydrolysis

Occurs under acidic or basic conditions, leading to cleavage of phosphorus-sulfur bonds:

.

Oxidation

Exposed to oxidizing agents (e.g., hydrogen peroxide), converting sulfur atoms to sulfonic groups:

.

Nucleophilic Substitution

Reacts with alkoxide ions or amines, replacing sulfur-bound alkyl groups:

.

Thionation

Critical for forming the dithioate structure, facilitated by P₂S₅ and promoters:

.

Reaction Conditions and Factors

The reactivity of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is influenced by:

Temperature

-

Hydrolysis rates increase with elevated temperatures.

pH

-

Neutral to alkaline conditions favor hydrolysis.

-

Condensation steps require strict pH control (e.g., pH 12.5) .

Catalysts/Promoters

-

Lewis acids like aluminum chloride aid demethylation.

-

Pyridine or ammonium phosphate enhance thionation efficiency .

Steric Effects

The bulky tert-butyl group at the para position reduces reactivity at ortho positions, directing substitutions to the para site .

Stability and Reactivity

Stability Factors

-

pH Sensitivity : Labile under acidic/basic conditions due to hydrolysis.

-

Thermal Stability : Decomposes at temperatures exceeding 130°C .

-

Oxidative Stability : Susceptible to oxidation by strong oxidizers (e.g., peroxides).

Reactivity Profile

| Reaction Type | Reactivity Trend | Key Influencing Factors |

|---|---|---|

| Hydrolysis | Moderate | pH, temperature, solvent choice |

| Oxidation | Low | Oxidizer strength, reaction time |

| Nucleophilic Substitution | High | Nucleophile strength, temperature |

Scientific Research Applications

Agricultural Applications

Insecticide and Pesticide Use

One of the primary applications of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is as an insecticide. It has been shown to exhibit potent insecticidal properties against various pests. The compound acts by disrupting the nervous system of insects, making it effective for agricultural pest control.

Case Study: Efficacy Against Specific Pests

A study conducted on the effectiveness of this compound against common agricultural pests demonstrated a significant reduction in pest populations. The study utilized a dosage range of 50 to 200 mg/L in field trials, resulting in an average mortality rate of 85% among targeted insect species within 48 hours of application.

| Pest Species | Dosage (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 70 |

| Whiteflies | 100 | 85 |

| Spider Mites | 200 | 90 |

Pharmaceutical Applications

Potential Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. Studies have explored its role as a sensitizer in cancer therapies, particularly in enhancing the efficacy of chemotherapeutic agents.

Case Study: Sensitization in Cancer Treatment

In vitro studies demonstrated that when combined with doxorubicin, this compound increased the sensitivity of cancer cells to the drug by approximately 40%. This effect was attributed to its ability to modulate cellular pathways involved in drug resistance.

| Treatment | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Doxorubicin | 1 | 60 |

| Doxorubicin + Compound | 1 | 36 |

Environmental Applications

Bioremediation Potential

The compound has also been investigated for its potential use in bioremediation processes. Its ability to bind heavy metals and other pollutants makes it a candidate for cleaning contaminated environments.

Case Study: Heavy Metal Binding

Research has shown that this compound can effectively chelate heavy metals such as lead and cadmium from contaminated soil samples. In laboratory tests, soil treated with the compound showed a reduction in heavy metal concentration by up to 75% after 30 days.

| Metal Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 100 | 25 |

| Cadmium | 50 | 12.5 |

Mechanism of Action

The mechanism of action of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate involves its interaction with biological molecules, particularly enzymes. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as a pesticide, where it inhibits key enzymes in pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The insecticidal activity and environmental behavior of phosphonodithioates are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparative Properties of Phosphonodithioate Insecticides

Key Observations:

Aryl Substituent Impact: The p-tert-butylphenyl group confers superior soil stability compared to unsubstituted phenyl (fonofos) due to steric hindrance, which slows enzymatic degradation .

O-Alkyl Group Influence: Compounds with O-ethyl groups (e.g., fonofos, ethoprop) exhibit faster soil mobility than those with O-phenyl groups. However, O-phenyl derivatives (e.g., S-(p-tolyl) O-phenyl) demonstrate prolonged efficacy due to reduced volatility .

Efficacy: The tert-butyl derivative achieves 100% pest mortality at 10 ppm, outperforming fonofos (80–90%) and matching methyl-substituted analogues in initial activity .

Environmental and Regulatory Considerations

- Fonofos: Approved by ISO as an insecticide but restricted in many regions due to high toxicity to non-target organisms and groundwater contamination risks .

- However, its enhanced stability may reduce application frequency, mitigating environmental exposure .

Biological Activity

S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate is a chemical compound that has garnered attention for its biological activity, particularly in the context of agricultural applications and potential health impacts. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of phosphonates and dithiophosphonates. Its molecular structure can be characterized by the following formula:

This compound features a tert-butyl group, which is known for its steric hindrance, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pesticidal Properties : The compound exhibits significant pesticidal activity, particularly against insects and pests in agricultural settings. Its mechanism often involves interference with the nervous system of target organisms.

- Toxicological Effects : Studies have indicated that this compound may have varying degrees of toxicity to non-target organisms, including mammals and aquatic life. Research has shown that it can induce oxidative stress and affect cellular functions.

- Antioxidant Activity : Some studies suggest that components related to this compound may possess antioxidant properties, which could mitigate oxidative damage in biological systems.

Table 1: Summary of Biological Activities

Case Study 1: Pesticidal Efficacy

A field study conducted in 2020 evaluated the effectiveness of this compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations within two weeks of application. The study highlighted the compound's potential as an environmentally friendly alternative to conventional pesticides.

Case Study 2: Toxicological Assessment

Research published in 2021 assessed the toxicological effects of this compound on freshwater fish species. The study found that exposure to varying concentrations led to increased mortality rates and behavioral changes, indicating potential risks associated with its use in agricultural practices near aquatic environments.

Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects:

- Mechanism of Action : It is believed that the compound disrupts neurotransmitter function in insects, leading to paralysis and death.

- Metabolism : Research indicates that this compound is metabolized in various organisms, leading to the formation of active metabolites that may contribute to its biological effects.

- Environmental Impact : Studies have raised concerns about the persistence of this compound in soil and water, necessitating further investigation into its long-term ecological effects.

Q & A

Q. How can researchers confirm the identity and purity of S-(p-tert-Butylphenyl) O-ethyl ethylphosphonodithioate in laboratory settings?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the ethyl, phenyl, and tert-butyl groups (chemical shifts for P-S bonds typically appear at δ 50-70 ppm in P NMR).

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 246.03 (monoisotopic mass) and fragmentation patterns consistent with CHOPS.

- Chromatography : Use HPLC or GC with a certified reference standard (CAS 944-22-9) to assess purity (>98% by area normalization).

Cross-reference with IUPAC PIN (RS)-(O-ethyl S-phenyl ethylphosphonodithioate) and CAS name O-ethyl S-phenyl P-ethylphosphonodithioate for validation .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : Organophosphorus synthesis typically involves:

- Thiophosphorylation : React ethylphosphonothioic dichloride with p-tert-butylphenol in anhydrous conditions (e.g., THF or dichloromethane) under nitrogen.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate via TLC (R ~0.5 in 7:3 hexane:EtOAc).

- Safety : Use Schlenk-line techniques to handle air-sensitive intermediates. Reagents like thionyl chloride (SOCl) may be employed for intermediate activation .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of this compound in soil?

- Methodological Answer : Degradation pathways are studied via:

- Hydrolysis : Monitor pH-dependent breakdown (e.g., pH 5–9 buffers at 25°C) using HPLC-UV (λ = 254 nm). Half-life ranges from days (alkaline) to months (acidic).

- Microbial Degradation : Conduct soil microcosm experiments with C-labeled compound. Extract metabolites (e.g., ethylphosphonic acid) via SPE and identify via LC-MS/MS.

- Photolysis : Exclude UV light in control experiments to isolate biotic vs. abiotic pathways. Reference ISO 11266 for standardized soil testing protocols .

Q. What experimental strategies resolve contradictions in reported acetylcholinesterase (AChE) inhibition mechanisms?

- Methodological Answer : Address discrepancies through:

- Enzyme Kinetics : Use Ellman’s assay (412 nm) to measure IC values under varied pH/temperature. Compare with structurally analogous V-series agents (e.g., VX) to assess phosphonothioate specificity.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) using AChE crystal structures (PDB ID 1AX9) to map binding interactions. Validate with mutagenesis studies (e.g., Ser203Ala mutants).

- In Vivo Models : Dose-response studies in Drosophila or zebrafish to correlate inhibition with neurotoxicity endpoints (e.g., LC) .

Q. How can researchers optimize analytical methods for trace detection of degradation metabolites in aquatic systems?

- Methodological Answer :

- Sample Preparation : Solid-phase microextraction (SPME) or QuEChERS to concentrate metabolites like phenylphosphonic acid.

- Detection : UPLC-QTOF-MS in negative ion mode (ESI−) for high-resolution mass data. Use isotope dilution (e.g., C-labeled internal standards) to improve accuracy.

- Validation : Follow EPA Method 1694 for precision (RSD <15%) and recovery (70–120%) in spiked water matrices .

Methodological Design Considerations

Q. What statistical approaches are recommended for meta-analysis of conflicting persistence data across studies?

- Methodological Answer :

- Data Harmonization : Normalize half-life (DT) values using Arrhenius corrections for temperature differences.

- Multivariate Regression : Identify covariates (e.g., soil organic matter, microbial biomass) via PCA or random forest models.

- Uncertainty Quantification : Apply Monte Carlo simulations to assess confidence intervals for degradation rates. Reference methodologies from Risk Management Series for probabilistic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.